molecular formula C14H9FN4OS2 B2738466 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1173604-42-6

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2738466
CAS No.: 1173604-42-6
M. Wt: 332.37
InChI Key: YBWRIBNKDFCUGM-PEZBUJJGSA-N
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Description

The compound “(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a heterocyclic derivative featuring a benzo[d]thiazole core fused with a 1,2,3-thiadiazole moiety. Key structural attributes include:

  • Z-configuration: Critical for spatial orientation and intermolecular interactions.
  • Prop-2-yn-1-yl group: Introduces steric bulk and reactivity for further functionalization.
  • 4-methyl-1,2,3-thiadiazole-5-carboxamide: Contributes to π-stacking and hydrogen-bonding capabilities.

Its design leverages fluorine’s electronegativity and the thiadiazole ring’s metabolic stability, distinguishing it from simpler benzothiazole derivatives .

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4OS2/c1-3-7-19-11-9(15)5-4-6-10(11)21-14(19)16-13(20)12-8(2)17-18-22-12/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWRIBNKDFCUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide has garnered attention in recent research due to its potential biological activities, particularly as an inhibitor of various cellular pathways associated with cancer and inflammation. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thiadiazole ring,
  • A benzo[d]thiazole moiety,
  • A fluorinated phenyl group ,
  • An alkyne substituent .

These features contribute to its pharmacological properties and biological interactions.

Research indicates that the compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of c-Met : The compound has been evaluated for its inhibitory effects on the c-Met signaling pathway, which is implicated in various cancers. Studies have shown that it can inhibit c-Met phosphorylation, leading to reduced cell proliferation and survival in cancer cell lines .
  • Induction of Apoptosis : In vitro studies demonstrated that the compound induces apoptosis in cancer cells such as MKN-45 by activating caspases and promoting cell cycle arrest .
  • Antimicrobial Activity : Similar derivatives have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, although specific data on this compound's activity remains limited .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its structure. Key findings include:

  • Substitutions on the thiadiazole ring can enhance potency.
  • The presence of electron-withdrawing groups (e.g., fluorine) increases the compound's reactivity and selectivity towards biological targets .

Case Study 1: Antitumor Activity

In a study focusing on the antitumor effects of thiadiazole derivatives, (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl demonstrated potent inhibitory activity against several human cancer cell lines. The compound was shown to have IC50 values comparable to established chemotherapeutics, indicating its potential as a novel antitumor agent .

Case Study 2: Pharmacokinetics

Pharmacokinetic evaluations in animal models revealed favorable absorption and distribution profiles for the compound, suggesting that it could be developed into an effective therapeutic agent with manageable side effects .

Summary of Biological Activities

Activity TypeObservations
c-Met InhibitionSignificant reduction in phosphorylation; induces apoptosis
AntimicrobialLimited data; potential against certain bacterial strains
PharmacokineticsFavorable absorption; potential for therapeutic use

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of compounds containing thiazole and thiadiazole moieties in anticancer therapy. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported the synthesis of N-acylated thiazoles that exhibited significant activity against human lung adenocarcinoma cells, with IC50 values indicating strong selectivity for cancerous cells over normal cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity
Compound 1A549 (Lung)23.30High
Compound 2U251 (Glioblastoma)10.00Moderate
Compound 3WM793 (Melanoma)15.50High

Anticonvulsant Properties

The thiazole moiety has also been linked to anticonvulsant properties. A specific analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, suggesting potential for further development as an anticonvulsant agent .

Insecticidal Activity

The compound has shown promise as an insecticide. A patent describes its efficacy against pests within arthropods and nematodes, indicating its potential use in agricultural settings to manage harmful species . The synthesis of similar compounds has led to formulations that exhibit significant insecticidal properties.

Table 2: Insecticidal Efficacy of Related Compounds

CompoundTarget PestEfficacy (%)
Compound ABemisia tabaci85
Compound BSpodoptera frugiperda90
Compound CHelicoverpa armigera78

Mechanistic Studies

Mechanistic studies have elucidated the action pathways of thiazole derivatives in biological systems. The presence of electron-withdrawing groups enhances the reactivity of these compounds, contributing to their biological activity. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring significantly influence both anticancer and insecticidal activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs vary in substituents, heterocyclic cores, and stereoelectronic properties. Below is a comparative analysis:

Compound Name / ID Core Structure Key Substituents Synthesis Yield (%) IR C=O Stretch (cm⁻¹) Notable Features
Target Compound Benzo[d]thiazole + 1,2,3-thiadiazole 4-F, propynyl, 4-methyl-thiadiazole Z-configuration, fluorinated core
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzo[d]thiazole 4-ethoxy, propynyl, 3-F-benzamide Ethoxy group, Z-configuration
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole + thiazolidinone 4-Cl-phenyl, 4-oxo-thiazolidine 70 1663–1682 Chloro-substituted phenyl ring
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole X = H, Cl, Br; 2,4-difluorophenyl Tautomerism (thione vs. thiol)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole + isoxazole Isoxazole, benzamide 70 1606 Dual heterocyclic system

Spectroscopic and Electronic Properties

  • IR Spectroscopy :
    • Target compound’s thiadiazole carboxamide likely exhibits C=O stretches near 1660–1680 cm⁻¹, comparable to benzothiazole carboxamides (1663–1682 cm⁻¹) .
    • Triazole thiones () lack C=O bands but show νC=S at 1247–1255 cm⁻¹, distinct from thiadiazole systems .
  • Fluorine Effects : The 4-fluoro group in the target compound enhances electronegativity and metabolic stability compared to chloro or ethoxy analogs .

Q & A

Basic: What synthetic strategies are effective for introducing the prop-2-yn-1-yl group into benzo[d]thiazole derivatives?

The prop-2-yn-1-yl group can be introduced via Sonogashira coupling or nucleophilic substitution. For example, in , propargyl bromide was used under basic conditions (e.g., K₂CO₃ in DMF) to alkylate the benzo[d]thiazole scaffold. Reaction optimization should focus on solvent polarity (e.g., DMF for solubility) and catalyst selection (e.g., CuI for alkyne coupling). Monitoring reaction progress via TLC or LC-MS is critical to minimize side reactions like over-alkylation .

Advanced: How can molecular docking elucidate the binding modes of this compound to biological targets?

Docking studies (e.g., AutoDock Vina or Schrödinger Suite) require high-resolution target protein structures (PDB). Key parameters include grid box placement near active sites (e.g., ATP-binding pockets) and scoring function validation. In , docking poses revealed hydrophobic interactions between the 4-fluoro substituent and aromatic residues (e.g., Phe in kinases), while the thiadiazole ring formed hydrogen bonds with catalytic lysines. Cross-validate results with mutagenesis data or MD simulations to resolve false positives .

Basic: What spectroscopic techniques confirm the Z-configuration of the imine moiety?

The Z-configuration is confirmed by NOESY NMR (nuclear Overhauser effect between the imine proton and adjacent substituents) and ¹³C NMR chemical shifts. In , the imine carbon (C=N) resonated at ~160 ppm, consistent with Z-isomers. FT-IR stretching frequencies (C=N at ~1620 cm⁻¹) and UV-Vis λmax (conjugated π-system) provide additional validation .

Advanced: How can discrepancies in antimicrobial activity data across assays be resolved?

Discrepancies often arise from assay conditions (e.g., pH, bacterial strain variability). For example, in , derivatives showed pH-dependent activity due to protonation of the thiazole nitrogen. Standardize assays using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and perform dose-response curves (IC₅₀) under controlled pH (e.g., 7.4 for physiological conditions). Cross-check with efflux pump inhibition studies to rule out resistance mechanisms .

Basic: What are optimal conditions for cyclization reactions in thiadiazole synthesis?

Cyclization of thiosemicarbazides to thiadiazoles () requires iodine in DMF under reflux. Key factors include stoichiometry (1:1.2 iodine:substrate) and reaction time (1–3 min for rapid cyclization). Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm ring closure by loss of -SH stretches in FT-IR (~2550 cm⁻¹) .

Advanced: How does the 4-fluoro substituent influence electronic properties and reactivity?

The electron-withdrawing 4-fluoro group increases electrophilicity at the benzo[d]thiazole core, enhancing nucleophilic attack (e.g., in kinase inhibition). DFT calculations ( ) show reduced HOMO-LUMO gaps (~3.5 eV) compared to non-fluorinated analogs, correlating with higher reactivity in Michael additions. Substituent effects can be quantified via Hammett σpara values .

Basic: How to address elemental analysis discrepancies between theoretical and experimental values?

Discrepancies ≤0.3% are typical due to hygroscopicity or incomplete combustion. In , C/H/N analysis showed deviations of +0.15% for carbon, resolved by drying samples at 60°C under vacuum. Use high-purity standards and replicate measurements (n=3) to minimize errors. For sulfur-containing compounds (e.g., thiadiazole), Schöninger combustion ensures accurate quantification .

Advanced: What SAR strategies link thiadiazole substitutions to bioactivity?

Systematic substitution at the 5-methyl thiadiazole ( ) and benzo[d]thiazole positions () can reveal SAR. For example, replacing 4-fluoro with electron-donating groups (e.g., -OCH₃) reduces antimicrobial potency by 50%, as shown in MIC assays. Use 3D-QSAR models (CoMFA/CoMSIA) to map steric/electronic requirements and prioritize derivatives for synthesis .

Basic: How to optimize solvent/catalyst systems for coupling reactions?

Palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, acetonitrile) are effective for Suzuki couplings (). For Sonogashira reactions (alkyne coupling), use CuI co-catalyst and Et₃N base to prevent alkyne dimerization. Monitor reaction temperature (60–80°C) to balance yield and decomposition .

Advanced: How to evaluate metabolic stability of fluorinated thiadiazoles using in vitro models?

Use human liver microsomes (HLM) with NADPH cofactor, incubating the compound at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 min. In , trifluoromethyl groups increased t₁/₂ from 12 min (non-fluorinated) to 45 min. Cross-validate with CYP450 inhibition assays (e.g., CYP3A4) to identify metabolic hotspots .

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